4-Ethylphenethylamine
Overview
Description
4-Ethylphenethylamine is an organic compound with the molecular formula C₁₀H₁₅N. It is a colorless liquid that is sometimes light yellow and has a chemical odor. This compound is structurally similar to phenethylamine, with an ethyl group attached to the phenyl ring. It is soluble in ethanol, ether, and ketone solvents but insoluble in water .
Mechanism of Action
Target of Action
4-Ethylphenethylamine, a compound with a chemical structure similar to mescaline, is a new psychoactive substance (NPS). It primarily targets the serotonin 2A (5-HT 2A), 2B (5-HT 2B), and 2C (5-HT 2C) receptors . These receptors are part of the serotonin system, which plays a crucial role in mood regulation and cognitive functions.
Mode of Action
This compound interacts with its primary targets, the 5-HT 2A, 5-HT 2B, and 5-HT 2C receptors, by acting as a partial agonist The activation of these receptors leads to a series of changes in the neuronal signaling pathways, affecting the release and reuptake of neurotransmitters like serotonin and norepinephrine .
Biochemical Pathways
The activation of the serotonin receptors by this compound affects several biochemical pathways. It inhibits the reuptake of serotonin and norepinephrine, leading to an increased concentration of these neurotransmitters in the synaptic cleft . This can affect various downstream effects, such as mood regulation, cognitive functions, and perception.
Biochemical Analysis
Biochemical Properties
For instance, some phenethylamines are known to inhibit norepinephrine and serotonin uptake .
Cellular Effects
It is known that phenethylamines can have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that phenethylamines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of phenethylamines can change over time in laboratory settings, including changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of phenethylamines can vary with different dosages in animal models .
Metabolic Pathways
It is known that phenethylamines are involved in various metabolic pathways, interacting with various enzymes and cofactors .
Transport and Distribution
It is known that phenethylamines can interact with various transporters and binding proteins .
Subcellular Localization
It is known that phenethylamines can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .
Preparation Methods
4-Ethylphenethylamine can be synthesized through several methods:
Nitration and Reduction: Styrene is first nitrated to generate the corresponding nitro compound. This nitro compound is then reduced to an amino compound.
Industrial Production: Industrial methods often involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. Specific details on industrial production methods are less commonly disclosed due to proprietary processes.
Chemical Reactions Analysis
4-Ethylphenethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into more reduced forms, often using reagents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the amino group or the ethyl group is replaced by other functional groups. Common reagents include halogens and alkylating agents.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Ethylphenethylamine has several applications in scientific research:
Chemical Research: It is used as an intermediate in the synthesis of other compounds, particularly in the development of new materials and pharmaceuticals.
Drug Research and Development:
Corrosion Inhibition: It has been investigated for its ability to protect carbon steel from corrosion in acidic environments.
Biological Studies: Its effects on biological systems are studied to understand its potential as a neurotransmitter or neuromodulator.
Comparison with Similar Compounds
4-Ethylphenethylamine is part of the substituted phenethylamine class, which includes many compounds with similar structures but different functional groups. Some similar compounds include:
Phenethylamine: The parent compound, which lacks the ethyl group on the phenyl ring.
2,5-Dimethoxy-4-ethylphenethylamine: A compound with additional methoxy groups, known for its psychoactive properties.
Tyramine: A naturally occurring monoamine compound with a hydroxyl group on the phenyl ring.
This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties compared to other phenethylamines.
Properties
IUPAC Name |
2-(4-ethylphenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-9-3-5-10(6-4-9)7-8-11/h3-6H,2,7-8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJAVPNHXCHBPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10214570 | |
Record name | 4-Ethylphenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10214570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64353-29-3 | |
Record name | 4-Ethylphenethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064353293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethylphenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10214570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-ethylphenyl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the mechanism of action of 2C-E?
A1: 2C-E interacts with the monoamine system in the brain. Research suggests it acts primarily as a partial agonist at serotonin receptors, specifically the 5-HT2A, 5-HT2B, and 5-HT2C subtypes. [, ] This interaction with serotonin receptors is believed to be responsible for its hallucinogenic effects. [] Additionally, 2C-E has been shown to inhibit norepinephrine and serotonin uptake. [] Further research is needed to fully elucidate its pharmacological profile and downstream effects.
Q2: How can 2C-E be detected and identified?
A2: Several analytical methods have been employed for the detection and characterization of 2C-E. One such method is High-Performance Liquid Chromatography coupled with Mass Spectrometry using an Ion Trap-Time of Flight detector (LC/MS-IT-TOF). [] This technique allows for the separation, identification, and structural elucidation of 2C-E and its impurities in seized drug samples. [] Additionally, Liquid Chromatography-Tandem Mass Spectrometry (LC‐MS/MS) has been successfully used to detect 2C-E in urine samples at low concentrations. []
Q3: Can the synthetic route of 2C-E be determined?
A3: Analysis of impurities present in seized 2C-E samples can provide insights into the synthetic pathway employed in its production. By identifying specific impurities using techniques like LC/MS-IT-TOF, researchers can trace back the steps involved in the synthesis and potentially identify the source of manufacture. []
Q4: Have there been any studies on the acute effects of 2C-E in humans?
A5: Yes, an observational study was conducted on ten recreational psychedelic users who self-administered various doses of 2C-E. [] The study found that 2C-E primarily induced alterations in perception, hallucinations, and euphoric mood, similar to the effects of other serotonin-acting drugs like 2C-B. [] The study also examined 2C-E concentrations in saliva over time, finding peak concentrations two hours after administration. []
Q5: Is there evidence of cross-tolerance between 2C-E and other psychoactive substances?
A6: While the provided research does not directly address cross-tolerance, the observational study on 2C-E's effects in humans involved participants with prior experience using psychedelics. [] This suggests the potential for cross-tolerance, particularly with other serotonin-acting drugs. Further research is necessary to confirm this and understand the underlying mechanisms.
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